[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate
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Overview
Description
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate typically involves a multi-step process. The initial step often includes the formation of the amino-(3-methylphenyl)methylidene intermediate, which is then reacted with 2-(3-methoxyphenoxy)acetic acid under specific conditions to yield the final product. Common reagents used in this synthesis include various catalysts and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-substituted aromatic compounds and phenoxyacetic acid derivatives. Examples include:
- [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-methoxyphenoxy)acetate
- [(Z)-[amino-(2-methylphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate
Uniqueness
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-6-13(9-12)17(18)19-23-16(20)11-22-15-8-4-7-14(10-15)21-2/h3-10H,11H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQGIFWAMGBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC(=C2)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC(=C2)OC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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